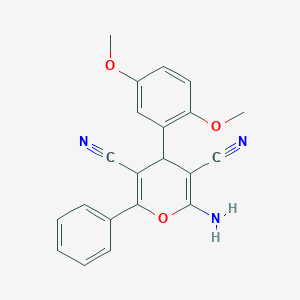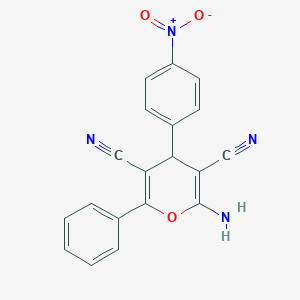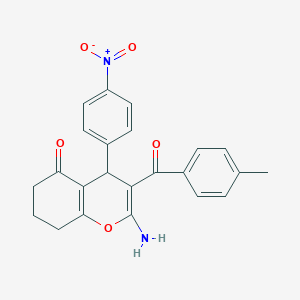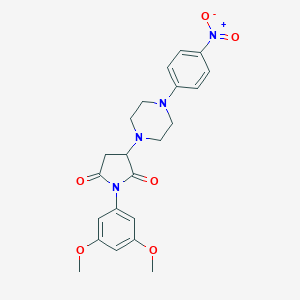![molecular formula C30H27NO7 B304086 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of nuclear factor kappa-B (NF-κB) essential modulator (NEMO) binding to the inhibitor of kappa-B kinase (IKK) complex.
作用机制
IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB. The IKK complex is responsible for the phosphorylation and degradation of the inhibitor of kappa-B (IκB), which leads to the release of NF-κB and its translocation to the nucleus, where it regulates the expression of various genes. By inhibiting the binding of NEMO to the IKK complex, IMD-0354 prevents the activation of NF-κB and its downstream signaling pathways.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have several biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell growth and induces apoptosis by suppressing the activation of NF-κB. Inflammatory responses are also suppressed by IMD-0354 through inhibition of the NF-κB pathway. In autoimmune disorders, IMD-0354 has been shown to reduce the severity of the disease by suppressing the immune response.
实验室实验的优点和局限性
One of the advantages of IMD-0354 is its selectivity for NEMO binding to the IKK complex, which makes it a potent and specific inhibitor of NF-κB activation. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, IMD-0354 has a short half-life, which can limit its effectiveness in some applications.
未来方向
IMD-0354 has shown great promise in preclinical studies for various diseases, and future research is needed to evaluate its potential clinical applications. One future direction is to explore the use of IMD-0354 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another future direction is to develop more potent and selective inhibitors of NF-κB activation that can overcome the limitations of IMD-0354, such as its low solubility and short half-life.
Conclusion:
In conclusion, IMD-0354 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. IMD-0354 selectively inhibits the binding of NEMO to the IKK complex, which is essential for the activation of NF-κB, and has several biochemical and physiological effects. While IMD-0354 has some limitations, it has shown great promise in preclinical studies, and future research is needed to evaluate its potential clinical applications and develop more potent and selective inhibitors of NF-κB activation.
合成方法
The synthesis of IMD-0354 involves a multi-step process that includes the reaction of 4-methylacetophenone with methyl magnesium bromide to form 1-methyl-2-(4-methylphenyl)ethanol. This intermediate is then reacted with phosgene and triethylamine to form the corresponding acid chloride, which is then reacted with 4-(isobutoxycarbonyl)phenylhydrazine to form IMD-0354.
科学研究应用
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and survival. Inhibition of NF-κB activation by IMD-0354 has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and alleviate autoimmune disorders.
属性
产品名称 |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate |
|---|---|
分子式 |
C30H27NO7 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H27NO7/c1-17(2)16-37-29(35)21-9-12-23(13-10-21)31-27(33)24-14-11-22(15-25(24)28(31)34)30(36)38-19(4)26(32)20-7-5-18(3)6-8-20/h5-15,17,19H,16H2,1-4H3 |
InChI 键 |
CHWZHXLNVFSMSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304003.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304005.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)



